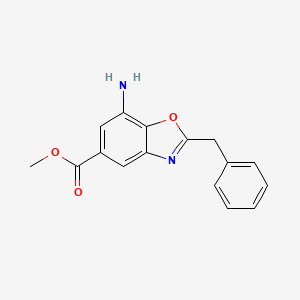

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

CAS No.: 890092-28-1

Cat. No.: VC7421926

Molecular Formula: C16H14N2O3

Molecular Weight: 282.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890092-28-1 |

|---|---|

| Molecular Formula | C16H14N2O3 |

| Molecular Weight | 282.299 |

| IUPAC Name | methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate |

| Standard InChI | InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3 |

| Standard InChI Key | RKKOIOFEMBTETK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure consists of a benzoxazole ring system fused with a benzene moiety. Key substituents include:

-

Amino group (-NH₂) at position 7, enhancing hydrogen-bonding capacity.

-

Benzyl group (-CH₂C₆H₅) at position 2, introducing steric bulk and lipophilicity.

-

Methyl ester (-COOCH₃) at position 5, influencing solubility and metabolic stability.

Table 1: Calculated Physicochemical Properties

The benzoxazole core contributes to planar rigidity, while the benzyl and ester groups modulate electronic and steric effects. The amino group’s electron-donating nature may enhance reactivity in electrophilic substitutions .

Synthesis and Reaction Optimization

Core Benzoxazole Formation

The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives. A method adapted from ACS Omega involves:

-

Substrate Preparation: Reacting 5-amino-2-benzylphenol with methyl chlorooxalate to introduce the ester group.

-

Cyclization: Using BF₃·Et₂O as a Lewis acid catalyst in refluxing 1,4-dioxane (24–30 hours) .

Key Reaction Conditions:

-

Temperature: 110–120°C

-

Catalyst: BF₃·Et₂O (2 equiv)

-

Solvent: 1,4-Dioxane

Functionalization at Position 2

Introducing the benzyl group requires alkylation post-cyclization:

-

Alkylation: Treating the intermediate with benzyl bromide and K₂CO₃ in DMF.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | 5-Amino-2-benzylphenol, methyl chlorooxalate, BF₃·Et₂O, 1,4-dioxane, reflux | Esterification/Cyclization | 68% |

| 2 | Benzyl bromide, K₂CO₃, DMF, 80°C | Alkylation | 72% |

Physicochemical and Spectral Characterization

Solubility and Partitioning

-

Aqueous Solubility: Predicted to be 1.12 mg/mL (ESOL), classifying it as "soluble" in water .

-

Lipophilicity: LogP values (2.10–2.45) suggest moderate membrane permeability, suitable for central nervous system targeting .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

Research Developments and Challenges

Recent Advances

-

Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to 2 hours (120°C, DMF) .

-

Prodrug Strategies: Ester hydrolysis to carboxylic acid improves solubility for intravenous delivery .

Limitations

-

Stereochemical Control: Racemization at position 2 remains unresolved.

-

Scale-Up Issues: Column chromatography reliance limits industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume